Lipophilicity Control: A Matched cLogP Comparison Versus Piperazine
When incorporated into a fluoroquinolone analog, the 3,6-diazabicyclo[3.1.1]heptane core demonstrates lipophilicity (cLogP) comparable to piperazine, whereas other bridged piperazine isosteres like 3,8-diazabicyclo[3.2.1]octane significantly increase cLogP [1]. The methyl group on the target compound can further fine-tune this parameter. This predictable lipophilicity allows for the introduction of conformational constraint without the confounding variable of altered lipophilicity, a common issue with other bridged scaffolds.
| Evidence Dimension | Lipophilicity (cLogP) of Derived Fluoroquinolone Analog |
|---|---|
| Target Compound Data | Similar to piperazine-based analog |
| Comparator Or Baseline | 3,8-diazabicyclo[3.2.1]octane core in matched analog |
| Quantified Difference | Increased cLogP versus piperazine baseline |
| Conditions | Computational cLogP calculation on a matched fluoroquinolone analog pair. |
Why This Matters
Maintaining favorable lipophilicity is critical for CNS drug discovery, as excessive lipophilicity is associated with poor solubility, high metabolic turnover, and off-target toxicity.
- [1] Tetrahedron Letters, Volume 53, Issue 47, 21 November 2012, Pages 6332-6334. Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines. View Source
